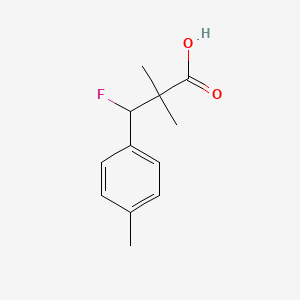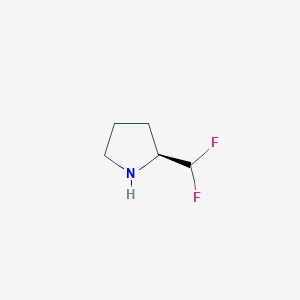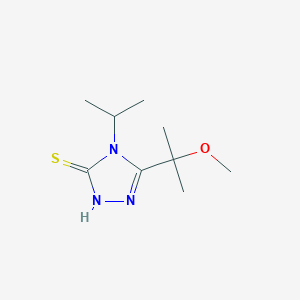
5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of methoxypropan-2-yl and propan-2-yl groups attached to the triazole ring, along with a thiol group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxypropan-2-yl hydrazine with an isothiocyanate derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.
Substitution: The methoxypropan-2-yl and propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides or sulfonic acids.
Aplicaciones Científicas De Investigación
5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is studied for its potential use in developing new pharmaceuticals.
Biological Studies: The compound is used in biological research to study enzyme inhibition and protein interactions due to its ability to form stable complexes with metal ions.
Industrial Applications: In the chemical industry, triazole derivatives are used as corrosion inhibitors and as intermediates in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the triazole ring can coordinate with metal ions, affecting various biochemical pathways. These interactions result in the modulation of cellular processes, making the compound useful in medicinal and biological research .
Comparación Con Compuestos Similares
Similar compounds to 5-(2-Methoxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
1,2,4-Triazole-3-thiol: Lacks the methoxypropan-2-yl and propan-2-yl groups, making it less hydrophobic and potentially less bioavailable.
5-(2-Hydroxypropan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a hydroxy group instead of a methoxy group, which may affect its reactivity and solubility.
5-(2-Methoxypropan-2-yl)-4-(methyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of a propan-2-yl group, which may influence its biological activity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and selectivity for certain molecular targets.
Propiedades
Fórmula molecular |
C9H17N3OS |
|---|---|
Peso molecular |
215.32 g/mol |
Nombre IUPAC |
3-(2-methoxypropan-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3OS/c1-6(2)12-7(9(3,4)13-5)10-11-8(12)14/h6H,1-5H3,(H,11,14) |
Clave InChI |
MJLNENXJHWOWPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=NNC1=S)C(C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


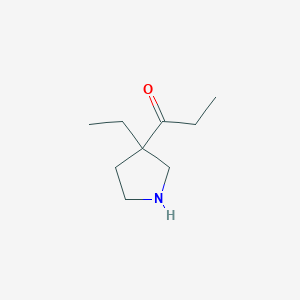
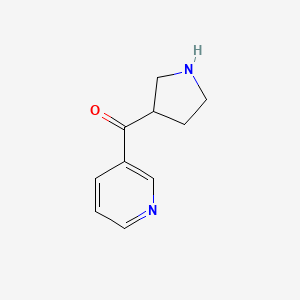
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)
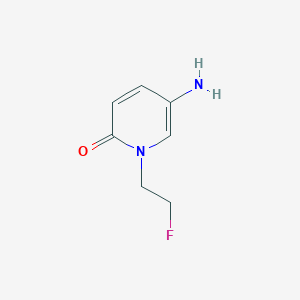
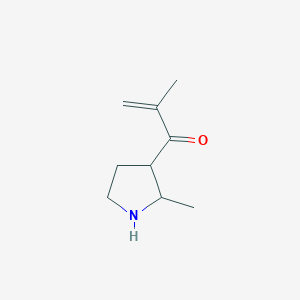


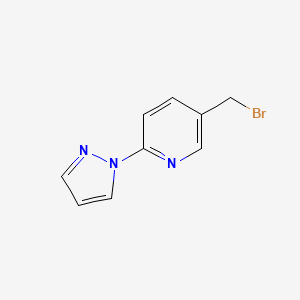
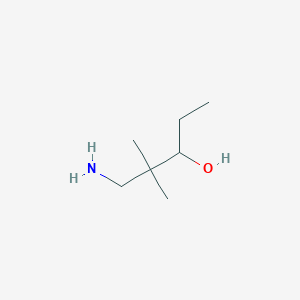

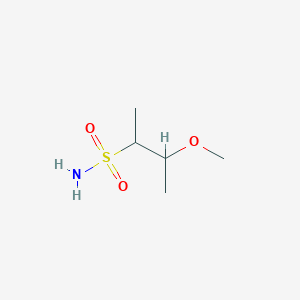
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
